(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid is a highly nitrated organic compound It is characterized by the presence of four nitro groups attached to a piperidine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid typically involves the nitration of piperidine derivatives. One common method includes the nitration of piperidine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrated piperidine is then reacted with chloroacetic acid to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the tetranitro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Scientific Research Applications
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in nitration reactions.
Biology: Investigated for its potential as a biochemical probe due to its highly nitrated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of high-energy materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive nitrogen species. These reactive species can interact with biological molecules, potentially leading to various biochemical effects. The exact molecular pathways and targets are still under investigation, but the compound’s high reactivity suggests it may interact with proteins, nucleic acids, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
(3,3,5,5-Tetraiodothyroacetic acid): Another highly substituted acetic acid derivative, but with iodine atoms instead of nitro groups.
Indole-3-acetic acid: A plant hormone with a different core structure but similar acetic acid moiety.
Uniqueness
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid is unique due to its high degree of nitration, which imparts distinct chemical and physical properties. Its high nitrogen content makes it particularly valuable in applications requiring high-energy materials. Additionally, the presence of multiple nitro groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
36235-42-4 |
---|---|
Molecular Formula |
C7H9N5O10 |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
2-(3,3,5,5-tetranitropiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N5O10/c13-5(14)1-8-3-6(9(15)16,10(17)18)2-7(4-8,11(19)20)12(21)22/h1-4H2,(H,13,14) |
InChI Key |
QCWHEHUHQVMLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1([N+](=O)[O-])[N+](=O)[O-])CC(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.